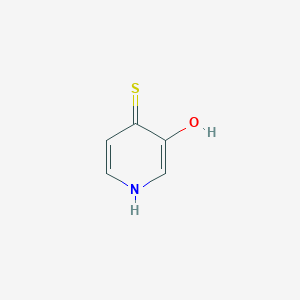![molecular formula C31H50 B13959179 13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene CAS No. 55319-82-9](/img/structure/B13959179.png)
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene is a complex organic compound with the molecular formula C₃₁H₅₀. It is characterized by its intricate structure, which includes a decahydro-1-naphthyl group and an eicosahydrodibenzo[a,i]fluorene core. This compound is notable for its high molecular weight and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene typically involves multi-step organic reactions. The initial step often includes the hydrogenation of naphthalene to form decahydro-1-naphthyl. This intermediate is then subjected to a series of condensation reactions with dibenzo[a,i]fluorene derivatives under controlled conditions. The reaction conditions usually involve high temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and condensation processes. These processes are optimized for yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene has several applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Research into its biological activity and potential therapeutic applications is ongoing.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential therapeutic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 13-[Decahydro-1-naphthalenyl]eicosahydro-1H-dibenzo[a,i]fluorene
- 13-[1’-Decahydronaphthyl]-perhydrodibenzo[a,i]fluorene
- 1H-Dibenzo[a,i]fluorene, 13-(decahydro-1-naphthalenyl)eicosahydro-
Uniqueness
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene stands out due to its unique combination of structural elements, which confer distinct chemical and physical properties. Its high molecular weight and complex structure make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
55319-82-9 |
|---|---|
Molekularformel |
C31H50 |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
12-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)pentacyclo[11.8.0.02,11.05,10.014,19]henicosane |
InChI |
InChI=1S/C31H50/c1-4-12-23-20(8-1)11-7-15-26(23)31-29-24-13-5-2-9-21(24)16-18-27(29)28-19-17-22-10-3-6-14-25(22)30(28)31/h20-31H,1-19H2 |
InChI-Schlüssel |
MMUTVQWRQXLZHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCCC2C3C4C5CCCCC5CCC4C6C3C7CCCCC7CC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)


![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)


![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)



